molecular formula C16H16N6O4S2 B11530969 2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide

2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide

Cat. No.: B11530969
M. Wt: 420.5 g/mol
InChI Key: SSQHVBSEOPRVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide is a complex organic compound that features a thiazole ring structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups, including amino and oxo groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide typically involves multi-step organic synthesis. One common approach is the cyclization of glycine-derived enamino amides under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, with reflux and temperature control being critical factors .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or oxo groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide apart is its unique combination of functional groups and its potential for diverse applications. The presence of both amino and oxo groups in a thiazole ring structure provides a versatile platform for various chemical modifications and biological interactions.

Properties

Molecular Formula

C16H16N6O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C16H16N6O4S2/c17-15-21-13(25)9(27-15)5-11(23)19-7-1-2-8(4-3-7)20-12(24)6-10-14(26)22-16(18)28-10/h1-4,9-10H,5-6H2,(H,19,23)(H,20,24)(H2,17,21,25)(H2,18,22,26)

InChI Key

SSQHVBSEOPRVSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)NC(=O)CC3C(=O)N=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.